N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide

Description

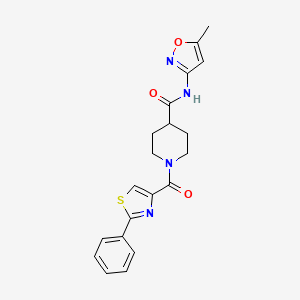

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted at the 1-position with a 2-phenyl-1,3-thiazole-4-carbonyl group and at the 4-position with a carboxamide linked to a 5-methyl-1,2-oxazol-3-yl moiety. This structure combines three pharmacologically relevant motifs:

- Piperidine: A six-membered nitrogen-containing ring often used to enhance bioavailability and conformational flexibility.

- 1,3-Thiazole: A sulfur- and nitrogen-containing heterocycle known for diverse biological activities, including enzyme inhibition.

- 1,2-Oxazole: An oxygen- and nitrogen-containing ring that contributes to metabolic stability and hydrogen-bonding interactions.

While direct pharmacological data are unavailable in the provided evidence, structural analogs (e.g., fluorobenzoyl and oxadiazole derivatives) highlight its relevance in medicinal chemistry .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S/c1-13-11-17(23-27-13)22-18(25)14-7-9-24(10-8-14)20(26)16-12-28-19(21-16)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLDKQZVIQGJBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and thiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these steps include:

Oxazole formation: Cyclization reactions involving nitriles and aldehydes.

Thiazole formation: Condensation reactions involving thiourea and α-haloketones.

Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Flow chemistry: Continuous flow reactors to enhance reaction efficiency.

Catalysis: Use of catalysts to lower reaction temperatures and increase selectivity.

Purification: Techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an oxazole ring, a thiazole moiety, and a piperidine scaffold. Its molecular formula is CHNO with a molecular weight of approximately 336.39 g/mol. The unique combination of these structural elements contributes to its biological activity.

Anticancer Activity

Research indicates that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by modulating key signaling pathways associated with cell proliferation and survival. Specifically, they may inhibit the activity of enzymes involved in tumor growth.

- Case Study : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The data suggested a dose-dependent response with IC values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Broad-Spectrum Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Case Study : In vitro studies indicated that certain derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis or function .

Enzyme Inhibition

This compound has been investigated as an inhibitor of specific enzymes relevant to metabolic disorders:

- RBP4 Antagonism : Research has highlighted the potential role of this compound in modulating retinol-binding protein 4 (RBP4), which is implicated in insulin resistance and metabolic syndrome. By reducing serum RBP4 levels, it may improve insulin sensitivity and lipid metabolism .

Neuroprotective Effects

Preliminary studies suggest that this compound could possess neuroprotective properties:

- Mechanism : It may exert protective effects against neurodegenerative diseases by mitigating oxidative stress and inflammation within neuronal cells.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide exerts its effects would depend on its interaction with molecular targets. These could include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate signaling pathways.

Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

1-(4-Fluorobenzoyl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide

- Structural Features : Replaces the 2-phenyl-1,3-thiazole-4-carbonyl group with a 4-fluorobenzoyl moiety.

- Implications : The fluorobenzoyl derivative may exhibit distinct binding profiles compared to the thiazole-bearing compound, particularly in targets sensitive to aromatic fluorination .

Analogs with Alternative Heterocycles

N-[4-Methoxy-3-(4-methylpiperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)[1,1′-biphenyl]-4-carboxamide

- Structural Features : Incorporates a 1,2,4-oxadiazole ring and a biphenyl system.

- Key Differences :

- The 1,2,4-oxadiazole is more electronegative than 1,2-oxazole, favoring stronger hydrogen-bond acceptor capacity.

- The biphenyl system increases molecular rigidity and lipophilicity, which may enhance membrane permeability but reduce solubility.

- Implications : Such modifications are often employed to optimize pharmacokinetic properties in central nervous system (CNS) targets .

4-Ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol

- Structural Features : Substitutes oxazole/thiazole with a 1,2,4-triazole ring containing a mercapto (-SH) group.

- The thiol group increases reactivity, enabling disulfide bond formation or covalent inhibition.

- Implications : This derivative is suited for targets requiring redox modulation or metal coordination, such as proteases or kinases .

Conformational and Electronic Comparisons

Crystallographic data from N-phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide reveal critical bond angles (e.g., C–S–C = 89.84°) that enforce planar geometry in fused benzoxazolo-thiazole systems . In contrast, the standalone thiazole and oxazole rings in the main compound likely adopt less rigid conformations, increasing adaptability for target binding.

Tabulated Comparison of Key Compounds

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by the presence of an oxazole and thiazole moiety. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C21H21N3O2 |

| Molecular Weight | 347.41 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been shown to activate the transient receptor potential melastatin 3 (TRPM3) calcium channel, which is implicated in nociception (pain perception) and inflammation. This activation leads to increased intracellular calcium levels, influencing various cellular responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance:

- A related compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Antiviral Activity

Research into similar heterocyclic derivatives has revealed potential antiviral properties. For example, compounds containing β-amino acid moieties have been identified as effective neuraminidase inhibitors with promising antiviral activity against viruses such as HSV-1 and VSV .

Comparative Studies

Comparative studies have been conducted to evaluate the potency and selectivity of this compound against other known TRPM3 agonists. For instance:

| Compound Name | TRPM3 Activation Potency | Notes |

|---|---|---|

| N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine | High | Selective TRPM3 agonist |

| Pregnenolone sulfate | Moderate | Lower potency compared to the target compound |

| Nifedipine | Variable | Calcium channel blocker with different effects |

Case Study 1: Pain Perception

A study investigated the role of TRPM3 in pain pathways using N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine in animal models. Results indicated that activation of TRPM3 channels significantly reduced pain responses in inflammatory models compared to control groups.

Case Study 2: Inflammation

Another case study assessed the anti-inflammatory effects of this compound in a carrageenan-induced edema model. The results suggested that the compound effectively inhibited edema formation, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration?

- Methodological Answer : Modify logP (target 2–3) and reduce polar surface area (<90 Ų). Introduce fluorine atoms on the phenyl ring to enhance lipophilicity without steric hindrance. In silico BBB prediction tools (e.g., SwissADME) and PAMPA-BBB assays validate permeability. For example, replacing the oxazole with a bioisostere like 1,2,4-oxadiazole improves CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.